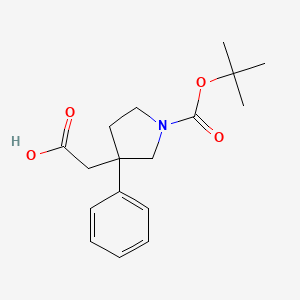
Ethyl 1-isocyanocyclohexanecarboxylate
Übersicht
Beschreibung
Ethyl 1-Isocyanocyclohexanecarboxylate is a chemical compound with the CAS Number 97846-69-0 . It is categorized under Esters .
Molecular Structure Analysis
The molecular formula of Ethyl 1-Isocyanocyclohexanecarboxylate is C10H15NO2 . The InChI Code is 1S/C10H15NO2/c1-3-13-9(12)10(11-2)7-5-4-6-8-10/h3-8H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 1-Isocyanocyclohexanecarboxylate is 181.23 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Ethyl 1-isocyanocyclohexanecarboxylate is used in the synthesis of various compounds. For instance, it was involved in the enantioselective synthesis of Ceralure B1, a potent attractant for the Mediterranean fruit fly. This synthesis was achieved through steps including asymmetric Diels–Alder reaction and iodolactonization (Raw & Jang, 2000).
- The compound has been synthesized and its structure analyzed by techniques such as X-ray analysis. This was exemplified in the synthesis of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate (Kurbanova et al., 2019).
- Structural studies of related compounds like ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate have been conducted using NMR spectroscopy to understand their conformational behavior (Arias-Pérez et al., 1995).
Role in Plant Physiology
- Derivatives of ethyl 1-isocyanocyclohexanecarboxylate have been studied for their role in plant physiology. For example, research on 1-aminocyclopropane-1-carboxylic acid, a precursor in ethylene biosynthesis in plants, has provided insights into the conversion processes in various plant tissues (Hoffman et al., 1982).
- The enzyme 1-aminocyclopropane-1-carboxylate synthase, which converts S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylic acid, is a key step in ethylene synthesis in higher plants. Its structure and catalytic activity have been extensively studied (Jakubowicz, 2002).
Application in Agricultural Biotechnology
- Ethyl 1-isocyanocyclohexanecarboxylate derivatives have potential applications in agricultural biotechnology. For instance, the use of 1-methylcyclopropene, an inhibitor of ethylene action, has been explored for its effects on fruits and vegetables. This research aids in understanding the role of ethylene in ripening and senescence (Blankenship & Dole, 2003).
Eigenschaften
IUPAC Name |
ethyl 1-isocyanocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-13-9(12)10(11-2)7-5-4-6-8-10/h3-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWFSZZMKYXJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-isocyanocyclohexanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2S)-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B3043926.png)

